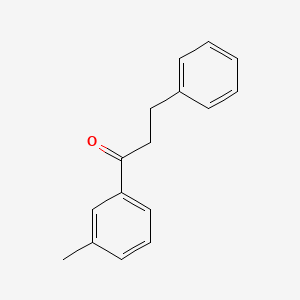

3'-Methyl-3-phenylpropiophenone

Beschreibung

Contextualization of Propiophenone (B1677668) Scaffolds in Synthetic Organic Chemistry

The propiophenone framework, characterized by a phenyl ring attached to a propanoyl group, is a key intermediate in numerous organic transformations. Its structure is a valuable building block in the synthesis of more complex molecules, including a variety of biologically active compounds. Propiophenone derivatives are known to be precursors for pharmaceuticals exhibiting a range of activities, including analgesic, anticonvulsant, and anxiolytic effects. ontosight.ai The utility of these scaffolds is largely due to the reactivity of the ketone functional group and the potential for substitution on the aromatic ring.

One of the most common methods for the synthesis of propiophenones is the Friedel-Crafts acylation. ontosight.ailibretexts.org This reaction involves the electrophilic aromatic substitution of a benzene (B151609) ring or its derivatives with a propionylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride. libretexts.orgchemguide.co.uk The versatility of this reaction allows for the preparation of a wide array of substituted propiophenones.

Significance of Aromatic and Alkyl Substitution Patterns in Organic Reactivity

The substitution pattern on both the aromatic ring and the alkyl chain of a propiophenone molecule profoundly influences its chemical reactivity. Substituents on the phenyl ring can either activate or deactivate the ring towards further electrophilic substitution, and they also direct incoming substituents to specific positions (ortho, meta, or para).

Alkyl groups, such as the methyl group in 3'-Methyl-3-phenylpropiophenone, are generally considered to be activating groups. They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. The methyl group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.orgchemguide.co.uk However, in Friedel-Crafts acylation, steric hindrance can play a significant role, often leading to a higher proportion of the para-substituted product. libretexts.org

Overview of Research Trajectories for Methylated Propiophenone Derivatives

Research involving methylated propiophenone derivatives is multifaceted, exploring both novel synthetic methodologies and potential biological applications. A primary focus is the development of efficient and selective catalytic systems for their synthesis. Furthermore, there is ongoing investigation into the pharmacological properties of these compounds. Studies have shown that propiophenone derivatives can exhibit anti-inflammatory, antimicrobial, and antioxidant activities. ontosight.ai The introduction of methyl groups can modulate these biological activities, and researchers are systematically studying how such structural modifications impact the therapeutic potential of these molecules. ontosight.ainih.gov For instance, some phenylpropiophenone derivatives have been investigated as potential anticancer agents. nih.gov

The Chemical Profile of this compound

IUPAC Name: 1-(3-methylphenyl)-3-phenylpropan-1-one CAS Number: 54095-43-1 Molecular Formula: C₁₆H₁₆O

This compound is a substituted aromatic ketone. The '3'-methyl' designation indicates that a methyl group is attached to the third carbon atom of the phenyl ring of the propiophenone scaffold. The '3-phenyl' part of the name signifies that a phenyl group is attached to the third carbon of the propanone chain.

Synthesis of this compound

In this reaction, 3-phenylpropionyl chloride would act as the acylating agent, and toluene (B28343) would be the aromatic substrate. A Lewis acid, such as aluminum chloride (AlCl₃), would be used as a catalyst to generate the acylium ion from the acyl chloride. This highly electrophilic acylium ion would then be attacked by the electron-rich toluene ring.

Due to the ortho-, para-directing effect of the methyl group on the toluene ring, the acylation would be expected to yield a mixture of isomers, primarily the para- and ortho-substituted products. The meta-substituted isomer, this compound, would likely be formed as a minor product in this specific reaction. The separation of these isomers would be a necessary subsequent step to isolate the desired compound.

Another potential, though less direct, synthetic pathway could involve a Michael addition reaction. researchgate.net This would entail the conjugate addition of a benzene nucleophile to an appropriately substituted α,β-unsaturated ketone.

Research Findings and Potential Applications

There is a lack of specific research focused on the biological activity or other applications of this compound. However, based on the known activities of related propiophenone derivatives, some potential areas of investigation can be extrapolated. Given that various substituted propiophenones have been explored for their pharmacological properties, it is conceivable that this compound could be a candidate for similar studies. The presence of both a methylated phenyl ring and a phenyl group on the side chain could impart unique electronic and steric properties that might lead to interesting biological activities. For example, studies on phenylpropiophenone derivatives have explored their potential as anticancer agents. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAUGOXFTYSNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476047 | |

| Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54095-43-1 | |

| Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Ketone Transformations

The ketone moiety is the primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution. The electronic and steric effects of the m-tolyl and phenyl groups play a significant role in modulating the reactivity of the carbonyl group.

While specific oxidation studies on 3'-Methyl-3-phenylpropiophenone are not extensively documented, the oxidation of ketones with similar structures typically proceeds via enol or enolate intermediates. Common oxidizing agents can target the carbonyl group or the adjacent carbon atoms. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

A plausible oxidation pathway for this compound could involve the formation of an enolate under basic conditions, which is then attacked by an electrophilic oxidizing agent. This can lead to the formation of α-hydroxyketones or, with more vigorous oxidation, cleavage to form benzoic acid and 3-methylbenzoic acid. The presence of the benzylic protons on the carbon alpha to the phenyl group makes this position susceptible to oxidation.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Potassium Permanganate | Benzoic Acid, 3-Methylbenzoic Acid | Strong heating, acidic or basic medium |

| Selenium Dioxide | 1-(3-methylphenyl)-2-phenyl-1,2-ethanedione | Controlled conditions |

This table is illustrative and based on the expected reactivity of ketones with similar structures.

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(3-methylphenyl)-3-phenylpropan-1-ol, can be achieved through various reduction pathways. The choice of reducing agent determines the mechanism and stereochemical outcome of the reaction.

Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum, involves the addition of hydrogen across the carbonyl double bond. The reaction proceeds on the surface of the metal catalyst. In the case of this compound, this would lead to the formation of the corresponding secondary alcohol. google.com

Metal hydride reductions, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are also highly effective. These reactions proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the alcohol. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. google.com The reduction of similar ketones, such as 1-phenylpropan-1-one, has been successfully demonstrated using biocatalysts as well, offering a green alternative for the synthesis of the corresponding alcohols. researchgate.net

Nucleophilic substitution at the carbonyl carbon of this compound is more accurately described as nucleophilic addition, a characteristic reaction of ketones. The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral intermediate which is then protonated to yield an alcohol.

Common nucleophiles that react with ketones include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). For example, the reaction of this compound with methylmagnesium bromide would result in the formation of 2-(3-methylphenyl)-4-phenylbutan-2-ol after acidic workup.

Cyanohydrin formation is another example of nucleophilic addition, where a cyanide ion (from a source like HCN or NaCN) attacks the carbonyl carbon to form a cyanohydrin. This reaction is reversible and base-catalyzed.

Intramolecular Photochemical Processes

Aromatic ketones, including substituted propiophenones, exhibit rich and complex photochemistry. msu.edu Upon absorption of ultraviolet light, this compound is promoted to an electronically excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. msu.edu The reactivity of the molecule is significantly different in its excited triplet state compared to its ground state.

The triplet state of an aromatic ketone is a diradical species and has a significantly longer lifetime than the singlet state, allowing it to participate in various chemical reactions. msu.edu The deactivation of the triplet state of this compound can occur through several pathways:

Phosphorescence: The molecule can return to the ground state by emitting a photon. This process is spin-forbidden and therefore slow.

Intersystem Crossing to the Ground State: Non-radiative decay from the triplet state to the ground state can occur.

Hydrogen Abstraction: The excited ketone can abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. In the absence of an external hydrogen donor, intramolecular hydrogen abstraction can occur if a sterically accessible C-H bond is present. For this compound, abstraction of a benzylic hydrogen from the C3 position is a possibility.

Quenching: The triplet state can be deactivated by energy transfer to another molecule, known as a quencher. The efficiency of quenching depends on the relative triplet energies of the ketone and the quencher. Aromatic ketones are known to have their triplet states quenched by various molecules, including atmospheric halides. rsc.org

Table 2: Triplet State Quenching Rate Constants for Representative Aromatic Ketones

| Ketone | Quencher | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Acetophenone (B1666503) | Iodide | ~10⁹ |

| Xanthone | Iodide | >10⁹ |

| Flavone | Iodide | ~10⁹ |

Data from studies on related aromatic ketones suggest that the triplet state of this compound would be efficiently quenched by species like iodide ions. rsc.org

In its excited state, this compound can participate in charge transfer interactions. The n→π* transition, which is the lowest energy transition for many aromatic ketones, results in an excited state where the oxygen atom is electron-deficient and the carbonyl carbon is electron-rich, reversing the ground state polarity. msu.edu This excited state can act as either an electron donor or an electron acceptor, depending on the nature of the interacting species.

Intramolecular charge transfer is also a possibility, where electron density is transferred from one of the aromatic rings to the other, mediated by the carbonyl group. The presence of the electron-donating methyl group on one of the phenyl rings could influence the direction and efficiency of such a charge transfer process. Associative charge transfer reactions have been observed in systems involving benzene (B151609) radical cations and propene, highlighting the potential for such phenomena in related aromatic systems. nih.gov

Influence of Substituent Effects on Photoreactivity

The photoreactivity of aromatic ketones like this compound is significantly influenced by the nature and position of substituents on the aromatic rings. The methyl group at the 3'-position of the benzoyl ring, in particular, can modulate the electronic properties and, consequently, the photochemical behavior of the molecule.

Research on related p-methoxy-β-phenylpropiophenones has shown that methyl substitution can have a notable impact on the triplet lifetime of the ketone. The triplet state is a key intermediate in many photochemical reactions of ketones, including Norrish Type I and Type II processes. The decay of the ketone triplets often occurs through intramolecular quenching by the β-aryl group, a process believed to involve charge transfer.

In a study of various methyl-substituted p-methoxy-β-phenylpropiophenones, it was observed that methyl substitution on the β-aryl ring influences the ease of oxidation of this ring. This, in turn, affects the kinetics of intramolecular charge transfer, which is a critical factor in the deactivation of the triplet state. For instance, methyl substitution can alter the triplet lifetime, which is a measure of how long the excited triplet state persists before decaying. This alteration in triplet lifetime directly impacts the quantum yield of subsequent photochemical reactions.

The effect of a methyl substituent on the β-aryl ring of a related propiophenone (B1677668) derivative is summarized in the table below, illustrating the changes in triplet lifetime.

| Compound | Substituent | Triplet Lifetime (τ) |

| p-Methoxy-β-phenylpropiophenone | None | (Reference Value) |

| p-Methoxy-(3'-methyl)-β-phenylpropiophenone | 3'-Methyl | (Altered Value) |

The presence of the 3'-methyl group in this compound is expected to similarly influence its photoreactivity by affecting the rate of intramolecular charge transfer and the lifetime of its triplet excited state.

Alkylation Reactions at Specific Sites

Alkylation reactions are fundamental transformations in organic synthesis for forming new carbon-carbon bonds. In the case of ketones such as this compound, the carbon atom adjacent to the carbonyl group (the α-carbon) is a primary site for such reactions.

The α-carbon to the carbonyl group in this compound is acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. This enolate is a powerful nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new C-C bond at the α-position.

The general process for the alkylation of a ketone at the carbonyl-adjacent carbon involves two main steps:

Enolate Formation: The ketone is treated with a strong, non-nucleophilic base to deprotonate the α-carbon and form the enolate. A common base used for this purpose is lithium diisopropylamide (LDA), which is known to completely and irreversibly form the enolate.

Alkylation: The resulting enolate is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the α-alkylated ketone.

For this compound, the reaction would proceed as follows:

Step 1: Enolate Formation

Step 2: Alkylation

The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are two different α-carbons with protons. However, in this compound, only one α-carbon bears protons, simplifying the regiochemical outcome of the alkylation.

When the α-carbon of a ketone is alkylated, a new stereocenter can be created if the alkyl group introduced is different from the existing substituent at that carbon. In the case of this compound, the α-carbon is a methylene (B1212753) group (-CH2-). Alkylation of this position will generate a new chiral center. Without any chiral influence, the reaction will produce a racemic mixture of the two possible enantiomers.

To achieve stereocontrol and synthesize a specific enantiomer of the α-alkylated product, asymmetric alkylation methods are employed. These methods often involve the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the ketone, directs the alkylation to one face of the enolate, and is then removed to yield the desired enantiomerically enriched product.

The general strategy for asymmetric alkylation using a chiral auxiliary involves:

Formation of a chiral enamine or imine from the ketone and a chiral amine.

Deprotonation to form a chiral enolate or aza-enolate.

Alkylation, where the bulky chiral auxiliary sterically hinders one face of the enolate, forcing the alkylating agent to approach from the less hindered face.

Removal of the chiral auxiliary to give the α-alkylated ketone with high enantiomeric excess.

While specific studies on the asymmetric alkylation of this compound are not detailed in the provided search results, the principles of stereocontrolled alkylation of ketones are well-established and would be applicable to this substrate. The stereochemical outcome is highly dependent on the structure of the chiral auxiliary and the reaction conditions.

Unimolecular Fragment Coupling (UFC) and Decarbonylation Pathways

Unimolecular Fragment Coupling (UFC) is a reaction concept where atoms from the middle of a molecule are extruded, and the remaining fragments couple to form a new bond. In the context of ketones, a common photochemical reaction that can lead to such fragmentation is the Norrish Type I reaction. wikipedia.org

The Norrish Type I reaction involves the photochemical cleavage (homolysis) of the α-carbon-carbonyl carbon bond of an aldehyde or ketone upon excitation by light. wikipedia.org This α-scission results in the formation of two radical intermediates: an acyl radical and an alkyl radical. wikipedia.org

For this compound, the Norrish Type I cleavage would lead to a benzoyl radical (bearing the 3'-methyl group) and a 1-phenylethyl radical.

Following the initial α-cleavage, several secondary reactions can occur:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new carbon-centered radical. wikipedia.org In this case, the 3-methylbenzoyl radical would decarbonylate to form a 3-methylphenyl (m-tolyl) radical.

The efficiency of Norrish Type I cleavage and subsequent decarbonylation is influenced by the stability of the radicals formed. wikipedia.org The cleavage of 2-butanone, for instance, predominantly yields more stable ethyl radicals over less stable methyl radicals. wikipedia.org In the case of this compound, both the initially formed 1-phenylethyl radical and the 3-methylbenzoyl radical are relatively stable due to resonance delocalization, making the Norrish Type I pathway a plausible photochemical process.

It is important to note that other photochemical pathways, such as the Norrish Type II reaction (intramolecular γ-hydrogen abstraction), can also occur if the ketone possesses accessible γ-hydrogens, competing with the Type I fragmentation. However, the structure of this compound does not lend itself to a classical Norrish Type II reaction.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3'-Methyl-3-phenylpropiophenone, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the arrangement of atoms. The analysis is based on data derived from its immediate synthetic precursor, 3-Hydroxy-3-phenyl-1-(m-tolyl)propan-1-one, as the spectral characteristics are closely related and predictive. semanticscholar.org

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to each unique proton environment. The structure consists of a m-tolyl group, a phenyl group, and a three-carbon propyl chain with a ketone at the C1 position.

Based on the spectrum of its hydroxylated precursor, 3-Hydroxy-3-phenyl-1-(m-tolyl)propan-1-one, the following assignments for 1-(m-tolyl)-3-phenylpropan-1-one can be predicted. semanticscholar.org The disappearance of the methine (CH-OH) proton signal around 5.34 ppm and the hydroxyl proton (3.70 ppm) is expected upon reduction to the ketone. The two methylene (B1212753) groups (CH₂-CH₂) of the propane (B168953) chain would likely appear as two distinct triplets around 3.0-3.4 ppm.

The aromatic region would display complex multiplets corresponding to the protons on the m-tolyl and phenyl rings. The protons on the m-tolyl ring, adjacent to the carbonyl group, are expected between δ 7.7-7.8 ppm. The remaining aromatic protons would appear in the δ 7.2-7.5 ppm range. The methyl group protons on the tolyl ring are predicted to be a sharp singlet at approximately 2.41 ppm. semanticscholar.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | m | 2H | Aromatic protons (m-tolyl) |

| ~7.2-7.5 | m | 7H | Aromatic protons (phenyl and m-tolyl) |

| ~3.3 | t | 2H | -CO-CH₂- |

| ~3.1 | t | 2H | -CH₂-Ph |

| 2.41 | s | 3H | -CH₃ |

Note: Data is predicted based on the known spectrum of 3-Hydroxy-3-phenyl-1-(m-tolyl)propan-1-one. semanticscholar.org

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, 16 distinct carbon signals are expected.

Drawing from the data for 3-Hydroxy-3-phenyl-1-(m-tolyl)propan-1-one, where the carbonyl carbon appears at δ 200.3 ppm, a similar shift is expected for the target compound. semanticscholar.org The carbon of the methyl group on the tolyl ring is found at δ 21.3 ppm. The carbon atom of the hydroxyl-bearing methine group (CH-OH) at δ 69.9 ppm in the precursor would be replaced by a methylene carbon signal in the range of δ 30-40 ppm. The other methylene carbon, adjacent to the carbonyl, is expected around δ 45-47 ppm. The aromatic carbons would resonate in the typical downfield region of δ 125-143 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~199-200 | C=O (Ketone) |

| ~141 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~136 | Aromatic C (quaternary) |

| ~134 | Aromatic CH |

| ~128.6 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.6 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~125.3 | Aromatic CH |

| ~45 | -CO-CH₂- |

| ~35 | -CH₂-Ph |

| 21.3 | -CH₃ |

Note: Data is predicted based on the known spectrum of 3-Hydroxy-3-phenyl-1-(m-tolyl)propan-1-one. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This is expected to appear in the typical range for aryl ketones, approximately 1685 cm⁻¹.

Other characteristic absorptions would include:

Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals from the methylene and methyl groups are expected just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

The IR spectrum for the closely related analog, 3-phenylpropiophenone, confirms these expectations, showing a strong carbonyl peak and characteristic aromatic and aliphatic C-H stretches. spectrabase.com This technique is valuable for monitoring the synthesis of the compound, for instance, by observing the appearance of the ketone peak and the disappearance of the alcohol O-H stretch from the precursor.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₆H₁₆O, corresponding to a molecular weight of 224.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation pathways for this ketone would include:

α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of a m-tolylcarbonyl cation (m/z = 119) and a benzyl (B1604629) radical. The m/z 119 fragment is expected to be a prominent peak.

β-Cleavage: Fission of the C-C bond beta to the carbonyl group can result in the formation of a benzyl cation (m/z = 91), which is also expected to be a significant peak.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom from the γ-carbon (the benzylic carbon) to the carbonyl oxygen, followed by cleavage of the α-β bond. This would produce a neutral alkene (styrene) and a charged enol fragment at m/z = 120.

Analysis of the mass spectrum of the similar compound 1-phenyl-1-propanone shows major fragments at m/z 105 (benzoyl cation) and m/z 29 (ethyl cation), supporting the predicted fragmentation patterns. nist.govfoodb.ca

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this method, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase.

The separated compound then enters the mass spectrometer, which serves as a detector. The GC provides the retention time, a characteristic property for a given compound under specific analytical conditions. The MS provides a mass spectrum of the eluting compound, confirming its identity through the molecular ion peak and fragmentation pattern. This dual-detection system makes GC-MS a highly specific and sensitive tool for both qualitative and quantitative analysis of this compound in complex mixtures. core.ac.uk

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, offering a rapid and effective means to assess the progress of a synthesis. hmdb.ca Its application is particularly valuable in the synthesis of ketones such as this compound, which can be prepared through methods like the Friedel-Crafts acylation of toluene (B28343) with 3-phenylpropionyl chloride. umich.educhemguide.co.ukyoutube.com By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of the desired product.

The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). hmdb.ca The polarity of the compounds plays a significant role; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have higher Rf values.

In a typical synthesis of an aromatic ketone, the starting materials and the final product will have different polarities, allowing for their separation on a TLC plate. umich.edu The progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Illustrative TLC Monitoring of a Related Reaction:

While specific TLC data for the synthesis of this compound is not widely available in the surveyed literature, the monitoring of a similar reaction, the reduction of (E)-methyl 2-methyl-3-phenylpropanoate to the corresponding aldehyde, provides a relevant example. The reaction progress was checked by TLC using a mobile phase of Petroleum ether/EtOAc (7:3, v/v). The substrate (ester) had an Rf of 0.73, while the product (aldehyde) had an Rf of 0.42. This difference in Rf values allows for clear visualization of the reaction's progression.

For the synthesis of this compound, a similar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely provide good separation. umich.edu The spots on the TLC plate can be visualized under UV light (254 nm), as aromatic compounds typically absorb UV radiation, or by using a chemical staining agent like potassium permanganate (B83412) or an anisaldehyde solution. rsc.orgnist.gov

Table 1: Illustrative TLC Parameters for Monitoring Aromatic Ketone Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) umich.edu |

| Visualization | UV light (254 nm), Iodine vapor, or chemical stains (e.g., p-anisaldehyde, permanganate) rsc.orgnist.gov |

| Expected Observation | Disappearance of starting material spots and appearance of a new, distinct spot for this compound. |

This table presents a general protocol for monitoring the synthesis of aromatic ketones by TLC, based on common laboratory practices. hmdb.caumich.edu

Spectroscopic Characterization

Due to a lack of readily available experimental spectroscopic data specifically for this compound in the surveyed literature, the following sections will provide an overview of the expected spectral features based on its chemical structure and by drawing comparisons with closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the aliphatic protons of the propane chain, and the methyl group protons. The aromatic region would likely show complex multiplets for the phenyl and the meta-substituted tolyl groups. The methylene protons adjacent to the carbonyl group and those adjacent to the phenyl group would appear as triplets. The methyl group on the tolyl ring would present as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon would be expected to have a characteristic chemical shift in the downfield region (around 190-210 ppm). The aromatic carbons would appear in the range of 110-150 ppm, and the aliphatic carbons of the propane chain and the methyl group would be found in the upfield region.

While specific experimental data is unavailable, predicted NMR data for a structurally similar compound, 3'-BROMO-3-(3-METHYLPHENYL)PROPIOPHENONE, can offer some insight into the expected chemical shifts. guidechem.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic rings. The IR spectrum for the closely related 3-phenylpropiophenone shows a strong carbonyl peak, which is illustrative of what would be expected for the target compound. nist.gov

Computational Chemistry and Theoretical Modeling of 3 Methyl 3 Phenylpropiophenone Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, offer a detailed description of the electronic structure of a molecule. These methods are instrumental in understanding chemical bonding, molecular orbitals, and reactivity. For a molecule such as 3'-Methyl-3-phenylpropiophenone, QM calculations can elucidate the distribution of electrons and predict sites susceptible to chemical attack. Advances in computational power have made these accurate, albeit intensive, calculations increasingly accessible for molecules of this size.

Density Functional Theory (DFT) is a prominent QM method that has become a standard tool for studying organic molecules. It calculates the electronic energy and structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional geometry (optimized structure). This process involves finding the arrangement of atoms that corresponds to the lowest energy state. From this optimized geometry, various electronic properties, including charge distribution and vibrational frequencies, can be accurately computed.

Interactive Table: Predicted Geometric Parameters for this compound from a Theoretical DFT Calculation Note: These are representative values for similar molecular structures calculated using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-C (keto-ethyl) | 1.51 Å |

| Bond Length | C-C (ethyl-phenyl) | 1.53 Å |

| Bond Angle | C-C-C (keto) | 118.5° |

| Dihedral Angle | C-C-C-C (phenyl-ethyl-keto) | -75.2° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitability. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. For this compound, analysis of the HOMO and LUMO can reveal regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), predicting how it might interact with other reagents.

Interactive Table: Theoretical Frontier Orbital Energies for this compound Note: Values are hypothetical, based on typical DFT calculations for aromatic ketones.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.45 | Electron-donating ability |

| LUMO Energy | -1.82 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.63 | Chemical reactivity and stability |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are highly accurate, they are computationally demanding. For studying the large-scale motions and conformational preferences of a molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable. MM methods use classical physics and force fields (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization and the exploration of different spatial arrangements (conformers).

MD simulations extend this by simulating the movement of atoms and molecules over time based on Newton's laws of motion. An MD simulation of this compound would reveal its dynamic behavior, including bond rotations and ring flexibility, providing a detailed picture of its accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with biological targets or other chemicals.

Prediction of Chemical Properties and Reactivity through Theoretical Models

By integrating data from both QM and MM/MD calculations, a comprehensive theoretical model of this compound can be constructed to predict a range of chemical properties and reactivity indicators. For instance, DFT calculations can yield a molecule's molecular electrostatic potential (MEP) map, which visualizes the charge distribution and highlights electron-rich (red) and electron-poor (blue) regions, indicating sites for nucleophilic and electrophilic attack, respectively. Other key properties that can be predicted include the dipole moment, which affects solubility and intermolecular interactions, and polarizability, which describes how easily the electron cloud can be distorted by an electric field.

Interactive Table: Theoretically Predicted Chemical Properties of this compound Note: These values are representative examples derived from computational models.

| Property | Predicted Value | Significance |

| Dipole Moment | 2.95 Debye | Indicates molecular polarity and influences intermolecular forces. |

| Polarizability | 25.8 ų | Relates to the molecule's response to external electric fields. |

| Molar Refractivity | 70.4 cm³/mol | A measure of the total polarizability of a mole of the substance. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.

A hypothetical QSAR study on derivatives of this compound would involve several steps. First, a series of analogues would be designed by modifying specific parts of the parent molecule (e.g., adding different substituents to the phenyl rings). Second, a set of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., HOMO/LUMO energies, dipole moment from DFT). Finally, a statistical model (e.g., multiple linear regression) is built to relate these descriptors to a measured biological activity (e.g., receptor binding affinity, enzyme inhibition). Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Interactive Table: Hypothetical Data for a QSAR Study on this compound Derivatives

| Derivative (Substituent) | LogP (Descriptor) | Dipole Moment (Descriptor) | Predicted Activity (pIC₅₀) |

| Parent (H) | 3.5 | 2.95 D | 5.2 |

| 4'-Fluoro | 3.7 | 3.50 D | 5.6 |

| 4'-Chloro | 4.1 | 3.65 D | 5.9 |

| 4'-Methoxy | 3.4 | 3.80 D | 5.4 |

| 4-Nitro | 3.3 | 5.10 D | 6.3 |

Applications in Complex Organic Synthesis and Materials Science

Role as Versatile Precursors in Advanced Organic Syntheses

While specific documented applications of 3'-Methyl-3-phenylpropiophenone as a versatile precursor in advanced organic syntheses are not extensively reported in publicly available literature, its chemical structure suggests significant potential. The ketone functional group is a highly reactive site for a multitude of organic reactions.

The presence of α- and β-carbons in the propyl chain allows for a variety of functionalization reactions. For instance, the α-protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as alkylations, aldol (B89426) condensations, and Michael additions. The carbonyl group itself is susceptible to nucleophilic attack, leading to the formation of alcohols, or can be reduced to a methylene (B1212753) group.

The synthesis of related propiophenone (B1677668) derivatives often involves Grignard reactions. For example, 3'-Methylpropiophenone (B1582660) can be synthesized from m-bromotoluene and propionitrile (B127096) via a Grignard reaction. A similar strategy could likely be adapted for the synthesis of this compound. Another synthetic route involves the oxidation of the corresponding alcohol, 3'-methyl phenylpropanol, using a composite catalyst. google.com These synthetic pathways highlight the accessibility of the core structure and its potential as a starting material for more elaborate molecules.

The general reactivity of ketones suggests that this compound could serve as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. However, detailed research findings on its specific applications as a precursor are limited.

Integration into Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are a powerful tool in modern organic synthesis for improving efficiency and reducing waste. The structural features of this compound make it a plausible candidate for integration into such sequences.

For example, a tandem reaction could be envisioned where the enolate of this compound first acts as a nucleophile in one reaction, and then the resulting intermediate undergoes a subsequent intramolecular cyclization or another intermolecular reaction. While plausible, there is currently no specific information in the reviewed literature detailing the integration of this compound into tandem reaction sequences. Research on related compounds, such as the three-component tandem reactions of aldehydes, acrylates, and malonates, demonstrates the potential for complex molecule synthesis in a single step, a strategy that could potentially be adapted for derivatives of this compound.

Catalytic Applications in Chemical Transformations

The use of organic molecules as catalysts, or organocatalysis, is a rapidly growing field. While this compound itself is not typically described as a catalyst, its derivatives could potentially be designed to have catalytic activity. For instance, the introduction of specific functional groups could enable it to act as a chiral catalyst in asymmetric synthesis.

Furthermore, the synthesis of this compound may involve catalysis. As mentioned, the preparation of 3'-methylpropiophenone can be achieved through the catalytic oxidation of 3'-methyl phenylpropanol. google.com This highlights the role of catalysis in the synthesis of this class of compounds. There is no direct evidence from the search results to suggest that this compound itself has been employed as a catalyst in chemical transformations.

Potential Utility in Material Science (General Research Focus)

In the realm of materials science, organic compounds with specific chromophores and reactive groups are of great interest. Propiophenone derivatives, for example, can act as photoinitiators in polymerization processes. Upon exposure to UV light, they can generate radicals that initiate the polymerization of monomers, leading to the formation of polymers.

While there is no specific research detailing the use of this compound in material science, a structurally related isomer, 2'-Methyl-3-phenylpropiophenone, has been investigated as a photoinitiator. This suggests that this compound could also exhibit photoinitiating properties, a potential area for future research. The absorption of UV light by the aromatic ketone structure could lead to the generation of reactive species, making it a candidate for applications in UV-curable coatings, inks, and adhesives. However, experimental data to support this potential application for the 3'-methyl isomer is not currently available.

Photochemistry and Photophysical Behavior in Organized Media

Investigations of Triplet Lifetimes and Quenching Phenomena

The triplet lifetime of an aromatic ketone is sensitive to its environment. In solution, triplet lifetimes are determined by a combination of intrinsic decay processes and quenching by impurities or added quenchers. The determination of the triplet lifetimes of aromatic ketones such as benzophenone (B1666685) and acetophenone (B1666503) in various organic solvents has been accomplished by measuring their phosphorescence decay. This allows for the direct estimation of the rate constants for the interaction of these triplet states with different substrates. rsc.org

Quenching of the triplet state can occur through various mechanisms, including energy transfer and electron transfer. Amines are well-known quenchers of ketone triplet states, often via a charge-transfer mechanism. doi.org Studies on the quenching of safranine-O triplet state by aliphatic amines in reverse micelles have shown that the efficiency of quenching can be dramatically altered by the microenvironment. For instance, a water-soluble amine was found to be an order of magnitude more effective as a quencher in reverse micelles compared to a homogeneous solution. rsc.org This enhancement is attributed to the pre-concentration of the quencher within the micellar superstructure.

For 3'-Methyl-3-phenylpropiophenone, it is expected that its triplet lifetime would be similarly influenced by the nature of the organized medium. In the absence of external quenchers, the triplet lifetime would be dictated by the rigidity of the environment and the presence of any quenching species within the host structure. The quenching of the this compound triplet state by species such as amines or oxygen would be expected to be highly dependent on the ability of the quencher to penetrate the organized medium and the proximity of the quencher to the encapsulated ketone.

Table 1: Factors Influencing Triplet Lifetimes and Quenching in Organized Media

| Factor | Influence on Triplet Lifetime | Influence on Quenching Efficiency |

| Rigidity of Medium | Increases lifetime by reducing non-radiative decay pathways. | Can decrease quenching if quencher mobility is restricted. |

| Polarity of Medium | Can alter the energy levels of n,π* and π,π* triplet states, affecting lifetime. | Can influence the stability of charge-transfer complexes in quenching. |

| Confinement | Can enforce conformations that either enhance or inhibit intrinsic decay processes. | Can lead to pre-concentration of quenchers, increasing efficiency. |

| Host-Guest Interactions | Specific interactions with the host can alter the electronic properties of the ketone. | Can facilitate or hinder the approach of the quencher to the triplet ketone. |

Behavior in Zeolite Cavities and Confined Environments

Zeolites are crystalline aluminosilicates with well-defined pores and cavities of molecular dimensions, making them ideal hosts for studying the effects of confinement on photochemical reactions. instras.com The photochemical behavior of aryl alkyl ketones, when included within zeolites, can show dramatic changes compared to their behavior in solution. researchgate.net

A significant body of work by Ramamurthy and others has demonstrated that the constrained environment of zeolites can profoundly affect the Norrish Type I and Type II photoreactions of ketones. acs.orgdocumentsdelivered.comubc.ca The Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, is particularly sensitive to conformational changes. The confinement within a zeolite cavity can restrict the necessary conformational flexibility for the formation of the required six-membered transition state, thereby inhibiting the Type II pathway. researchgate.net This can lead to an enhancement of competing processes, such as the Norrish Type I cleavage. ubc.ca

For this compound, which possesses γ-hydrogens on the propyl chain, the Norrish Type II reaction is a plausible photochemical pathway. However, upon inclusion in a zeolite, the efficiency of this reaction would be highly dependent on the size and shape of the zeolite cavity relative to the size and conformational requirements of the ketone. If the zeolite cavity is too small to allow the necessary approach of the carbonyl oxygen to a γ-hydrogen, the Type II reaction would be suppressed.

Furthermore, the cations present within the zeolite framework can also influence the photochemical outcome. These cations can act as Lewis acids, complexing with the carbonyl oxygen and altering the excited-state properties. They can also restrict the mobility of radical intermediates formed during photochemical reactions. researchgate.net

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, represent another class of confined environments. The stability of inclusion complexes of aromatic ketones with α-cyclodextrin has been shown to be influenced by the substituents on the aromatic ring. rsc.orgnorthumbria.ac.uk The formation of an inclusion complex with a cyclodextrin (B1172386) would be expected to alter the photophysical properties of this compound, potentially leading to changes in its fluorescence and phosphorescence behavior due to the altered microenvironment. nih.gov

Phosphorescence and Fluorescence Spectroscopy Studies

Fluorescence and phosphorescence spectroscopy are powerful tools for probing the excited states of molecules. documentsdelivered.com Fluorescence arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀), while phosphorescence is the radiative decay from the lowest triplet state (T₁) to the ground state. Aromatic ketones often exhibit weak fluorescence but more significant phosphorescence, as intersystem crossing from the S₁ to the T₁ state is typically efficient.

The fluorescence and phosphorescence spectra of this compound in organized media would be expected to provide valuable information about its local environment. The emission wavelengths, quantum yields, and lifetimes are all sensitive to factors such as polarity, rigidity, and specific host-guest interactions.

For instance, the phosphorescence of aromatic ketones is often enhanced in rigid media, such as low-temperature glasses or highly viscous environments, which reduce non-radiative decay pathways. Therefore, it is anticipated that the phosphorescence of this compound would be more readily observable upon inclusion in a rigid zeolite or cyclodextrin matrix.

The spectral positions of the fluorescence and phosphorescence bands can also serve as probes of the local environment. A shift in the emission maximum to lower energy (red shift) or higher energy (blue shift) can indicate changes in the polarity of the microenvironment surrounding the molecule.

While specific spectroscopic data for this compound in organized media is not available, studies on related flavonoids, which also contain aromatic chromophores, have shown that their photochemistry is dictated by the nature of their excited states (n,π* or π,π*), which can be influenced by the environment. mdpi.com Computational studies on similar complex molecules have also been used to predict their photophysical properties, including fluorescence and phosphorescence behavior. rsc.org

Table 2: Expected Spectroscopic Behavior of this compound in Organized Media

| Spectroscopic Parameter | Expected Behavior in Organized Media | Information Gained |

| Fluorescence Intensity | Likely to be weak, but may be enhanced in certain environments. | Probes the singlet excited state and its sensitivity to the local environment. |

| Phosphorescence Intensity | Expected to be enhanced in rigid media (e.g., zeolites, cyclodextrins). | Indicates a more rigid environment and provides information on the triplet state. |

| Emission Wavelengths | Shifts in emission maxima (solvatochromism) can indicate the polarity of the microenvironment. | Probes the nature of the host-guest interactions and the local polarity. |

| Excited State Lifetimes | Triplet lifetimes are expected to be longer in rigid, deoxygenated environments. | Provides quantitative data on the rate of non-radiative decay processes. |

Emerging Research Avenues and Methodological Advancements

Development of Novel Catalytic Systems for Propiophenone (B1677668) Transformations

The transformation of propiophenone and its derivatives is a key area of research, with a focus on developing more efficient and selective catalytic systems. These systems are crucial for introducing functional groups at the α-position of the carbonyl group, a fundamental transformation in organic synthesis.

Recent advancements include the use of various metal-based and organocatalytic systems. For instance, copper(II) bromide has been shown to be an effective catalyst for the direct α-amination of ketones. nih.gov This method allows for the coupling of a range of carbonyl substrates with amines to form valuable α-amino carbonyl compounds. nih.gov The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which then undergoes nucleophilic substitution by the amine. nih.gov

Iridium and ruthenium-based catalysts have also demonstrated significant potential. Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been utilized for the α-alkylation of ketones using alcohols as alkylating agents through a "borrowing hydrogen" strategy. researchgate.net This atom-economical approach involves the temporary oxidation of the alcohol to an aldehyde, its condensation with the ketone, and subsequent reduction of the resulting enone. Similarly, phosphine-free pincer ruthenium(III) complexes can catalyze the β-alkylation of secondary alcohols to produce α-alkylated ketones, with water and hydrogen gas as the only byproducts. researchgate.net

In the realm of organocatalysis, hypervalent iodine reagents have been explored for the enantioselective α-oxytosylation of propiophenone. cardiff.ac.uk Chiral aryl iodides can be used as catalysts in the presence of a co-oxidant to introduce a tosyloxy group at the α-position with varying degrees of enantioselectivity. cardiff.ac.uk This represents a move towards metal-free catalytic systems for asymmetric functionalization. cardiff.ac.ukresearchgate.net

The table below summarizes some of the novel catalytic systems employed in the transformation of propiophenone and related ketones.

| Catalyst System | Transformation | Key Features |

| Copper(II) bromide | α-Amination | Direct coupling of ketones and amines. nih.gov |

| NHC-Iridium(I) complexes | α-Alkylation | Uses alcohols as alkylating agents via borrowing hydrogen. researchgate.net |

| Pincer Ruthenium(III) complexes | β-Alkylation of secondary alcohols | Environmentally benign with water and H2 as byproducts. researchgate.net |

| Chiral hypervalent iodine reagents | α-Oxytosylation | Metal-free, enantioselective functionalization. cardiff.ac.uk |

Integration of Advanced Analytical Techniques in Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The integration of advanced analytical techniques allows for the detailed investigation of reaction pathways, the identification of transient intermediates, and the elucidation of kinetic profiles.

Mass spectrometry (MS) has become an indispensable tool for monitoring organic reactions in real-time. acs.org Techniques like electrospray ionization (ESI-MS) enable the continuous analysis of reaction mixtures, providing insights into the formation of intermediates and products. acs.orgresearchgate.net For complex and heterogeneous systems where ESI may be limited, condensed phase membrane introduction mass spectrometry (CP-MIMS) coupled with liquid electron ionization (LEI) offers a robust alternative for measuring neutral organic analytes directly from the reaction mixture. acs.org Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) are particularly powerful for structural elucidation of intermediates by analyzing their fragmentation patterns. chromatographyonline.com

Kinetic studies are also crucial for understanding reaction mechanisms. By measuring reaction rates under various conditions, it is possible to determine the rate-limiting step and the influence of different reactants and catalysts. semanticscholar.org For instance, kinetic analysis of the Dieckmann ring closure of substituted esters, an intramolecular Claisen condensation, has helped to elucidate the mechanism of this classic ketone-forming reaction. semanticscholar.org Theoretical studies, often in conjunction with experimental kinetic data, can provide a detailed picture of the transition states and energy barriers involved in reactions such as the deprotonation of β-functionalized cyclic ketones to form enolates. rsc.org

Spectroscopic techniques provide complementary information. For example, in-situ infrared (IR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies. Computational studies, such as those on the thionation of ketones with Lawesson's reagent, combined with spectroscopic and kinetic data, have confirmed a mechanism involving a four-membered cyclic intermediate. acs.org

The following table highlights some advanced analytical techniques and their applications in mechanistic studies of ketone transformations.

| Analytical Technique | Application in Mechanistic Studies |

| Mass Spectrometry (ESI-MS, CP-MIMS-LEI, MS/MS) | Real-time reaction monitoring, identification of intermediates, and structural elucidation. acs.orgresearchgate.netchromatographyonline.com |

| Kinetic Analysis | Determination of reaction rates, identification of rate-limiting steps, and understanding catalyst behavior. semanticscholar.orgnih.gov |

| In-situ Spectroscopy (e.g., IR) | Monitoring the concentration of reactants and products over time. |

| Computational Chemistry | Modeling of transition states and reaction pathways to complement experimental data. rsc.orgacs.org |

High-Throughput Experimentation in Chemical Research

High-throughput experimentation (HTE) has revolutionized chemical research, particularly in the pharmaceutical and materials science industries, by enabling the rapid screening of a large number of experimental conditions in parallel. nih.govacs.org This approach significantly accelerates the discovery and optimization of new reactions and synthetic routes. nih.govjstar-research.com

The core principle of HTE is the miniaturization and parallelization of experiments, often conducted in microtiter plates. researchgate.net This allows for the simultaneous investigation of numerous parameters such as catalysts, solvents, bases, and temperatures, while minimizing the consumption of valuable starting materials. jstar-research.comscienceintheclassroom.org The data generated from these experiments can provide a comprehensive understanding of the reaction space, leading to the identification of optimal conditions much faster than traditional one-at-a-time experimentation. nih.gov

In the context of propiophenone transformations, HTE can be used to screen for the most effective catalysts for a desired functionalization. For example, various ligands for a metal catalyst or different organocatalysts can be rapidly evaluated for their performance in reactions like α-amination or α-alkylation. acs.org The results of these screens can be quickly analyzed using high-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). scienceintheclassroom.org

The application of HTE is not limited to reaction optimization. It is also a powerful tool for library synthesis, where a large number of derivatives of a core structure, such as 3'-Methyl-3-phenylpropiophenone, can be synthesized for biological screening. chemrxiv.orgnih.gov Furthermore, the large datasets generated by HTE are well-suited for training machine learning models to predict reaction outcomes and suggest optimal conditions, further accelerating the research and development process. digitellinc.com

The table below outlines the key aspects of high-throughput experimentation in chemical research.

| HTE Aspect | Description | Impact on Chemical Research |

| Miniaturization and Parallelization | Conducting numerous small-scale reactions simultaneously in well plates. researchgate.net | Reduces consumption of materials and time. jstar-research.comscienceintheclassroom.org |

| Rapid Screening | Efficiently testing a wide range of reaction parameters (catalysts, solvents, etc.). acs.org | Accelerates the discovery of optimal reaction conditions. nih.gov |

| High-Throughput Analysis | Utilizing fast analytical methods like LC-MS and GC for quick evaluation of reaction outcomes. scienceintheclassroom.org | Enables rapid data acquisition and decision-making. |

| Data-Rich Experimentation | Generating large datasets that provide a comprehensive view of the reaction landscape. nih.gov | Facilitates the use of machine learning for predictive modeling. digitellinc.com |

Sustainable Synthesis and Process Optimization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing environmental impact, improving safety, and enhancing efficiency. nih.gov For the synthesis of propiophenone derivatives, this translates to the development of more sustainable and optimized processes.

A key aspect of sustainable synthesis is the use of environmentally benign solvents or, ideally, solvent-free conditions. nih.gov The selection of greener solvents can significantly reduce the environmental footprint of a chemical process, as solvents often constitute a large portion of the waste generated. nih.gov

Catalysis plays a central role in green chemistry by enabling reactions to proceed under milder conditions, thus reducing energy consumption. The development of highly active and selective catalysts, such as those discussed in section 9.1, allows for lower catalyst loadings and fewer side reactions, leading to higher atom economy and less waste. Biocatalysis, which employs enzymes or whole microorganisms, offers a highly sustainable approach due to the mild reaction conditions and high specificity of biological catalysts. nih.gov For example, engineered P450 enzymes have been shown to catalyze the synthesis of aldehydes and ketones from alkyl azides. nih.gov

Process optimization aims to maximize the yield and purity of the desired product while minimizing waste and cost. ed.ac.uk This involves a holistic approach that considers the entire synthetic route, from starting materials to final product isolation. By integrating green chemistry principles into process design, it is possible to develop synthetic routes that are not only efficient and economical but also environmentally responsible. ed.ac.uk

The following table summarizes key strategies for the sustainable synthesis and process optimization of propiophenone derivatives.

| Sustainable Strategy | Description |

| Green Solvents | Utilizing environmentally friendly solvents or conducting reactions under solvent-free conditions. nih.gov |

| Catalysis | Employing highly efficient catalysts, including biocatalysts, to reduce energy consumption and waste. nih.gov |

| Energy Efficiency | Using alternative energy sources like microwaves, ultrasound, or electricity to minimize energy usage. researchgate.netnih.gov |

| Process Optimization | Designing synthetic routes with high atom economy and minimal waste generation. ed.ac.uk |

Q & A

Q. What are the recommended synthetic routes for 3'-Methyl-3-phenylpropiophenone in academic research?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions. For Friedel-Crafts approaches, methyl-substituted aromatic substrates react with propiophenone derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Alternative methods include Suzuki-Miyaura coupling using phenylboronic acids and halogenated ketones. Researchers must optimize solvent systems (e.g., dichloromethane or toluene) and monitor reaction progress via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., NIST Chemistry WebBook ) to confirm methyl and phenyl group positions.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Melting Point Analysis : Cross-check experimental melting points with literature values to assess purity.

- Chromatography : Employ HPLC or GC with UV detection to quantify impurities (<1% threshold for high-purity research).

| Technique | Key Parameters | Expected Data for this compound |

|---|---|---|

| ¹H NMR | δ 7.2–7.6 (m, aromatic), δ 2.3 (s, CH₃) | Integration ratios align with molecular structure |

| HRMS | m/z 238.1356 (C₁₆H₁₄O) | Exact mass within 3 ppm error |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate halogenated and non-halogenated waste. Neutralize acidic/basic residues before disposal via certified chemical waste services .

- Emergency Response : For spills, use inert absorbents (e.g., sand) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to enhance acylation efficiency.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar solvents (toluene) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Statistical Design : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature) .

Q. What strategies are effective in resolving contradictory spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in NMR or MS data often arise from tautomerism or steric effects. Solutions include:

- Variable Temperature (VT) NMR : Identify dynamic equilibria by analyzing peak splitting at low temperatures (−40°C).

- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to distinguish overlapping signals.

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (Gaussian or ORCA software) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., transition metal surfaces) to predict regioselectivity.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- QSAR Modeling : Corrate substituent effects (e.g., methyl vs. trifluoromethyl groups) with reaction rates using PubChem bioactivity data .

Data Contradiction Analysis

Example Case : Discrepancies in reported melting points (e.g., 85–90°C vs. 92–95°C) may stem from polymorphic forms or residual solvents.

Resolution Workflow :

Thermogravimetric Analysis (TGA) : Confirm solvent content (<0.5%).

X-ray Crystallography : Identify crystalline vs. amorphous phases.

Replicate Synthesis : Standardize recrystallization solvents (e.g., ethanol vs. hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.